molecular formula C40H44O13 B12823851 Methyl (2Z)-2-[(1Z,3R,3aS,3bR,4aS,5aS,6S,6aR,7aS,8S,12E,24aS,24bR,27R)-3,3a,3b,4,4a,5,5a,6,6a,7,7a,8,9,11,14,16,17,18,19,24b-eicosahydro-3,8-dihydroxy-3a,6,13-trimethyl-2,11,16,19,23-pentaoxo-23H-6,8,24a,22-[1]propanyliden[3]ylidyne-21H,24aH-cyclopropa[r]cycloprop[1,2]acenaphtho[4,5-u][1,5,10,15]tetraoxacyclodocosin-1(2H)-ylidene]propanoate

Methyl (2Z)-2-[(1Z,3R,3aS,3bR,4aS,5aS,6S,6aR,7aS,8S,12E,24aS,24bR,27R)-3,3a,3b,4,4a,5,5a,6,6a,7,7a,8,9,11,14,16,17,18,19,24b-eicosahydro-3,8-dihydroxy-3a,6,13-trimethyl-2,11,16,19,23-pentaoxo-23H-6,8,24a,22-[1]propanyliden[3]ylidyne-21H,24aH-cyclopropa[r]cycloprop[1,2]acenaphtho[4,5-u][1,5,10,15]tetraoxacyclodocosin-1(2H)-ylidene]propanoate

Cat. No.: B12823851
M. Wt: 732.8 g/mol
InChI Key: XOCHXEVAPBOSPH-UULPJFPMSA-N
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Description

Methyl (2Z)-2-[(1Z,3R,3aS,3bR,4aS,5aS,6S,6aR,7aS,8S,12E,24aS,24bR,27R)-3,3a,3b,4,4a,5,5a,6,6a,7,7a,8,9,11,14,16,17,18,19,24b-eicosahydro-3,8-dihydroxy-3a,6,13-trimethyl-2,11,16,19,23-pentaoxo-23H-6,8,24a,22-1propanyliden3ylidyne-21H,24aH-cyclopropa[r]cycloprop[1,2]acenaphtho[4,5-u][1,5,10,15]tetraoxacyclodocosin-1(2H)-ylidene]propanoate is a complex organic compound with a highly intricate structure. This compound is notable for its extensive array of functional groups and stereocenters, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the formation of the core cyclopropane structure, followed by the sequential addition of various functional groups through reactions such as aldol condensations, Michael additions, and oxidative cyclizations. Industrial production methods may involve the use of advanced catalytic systems and continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized to form various ketones and carboxylic acids.

    Reduction: Reduction reactions can yield alcohols and alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, this compound stands out due to its highly complex structure and the presence of multiple stereocenters. Similar compounds include:

    Cyclopropane derivatives: These compounds share the core cyclopropane structure but differ in the functional groups attached.

    Polyhydroxy compounds: These compounds have multiple hydroxyl groups, similar to the dihydroxy groups in the target compound.

    Macrocyclic lactones: These compounds have large ring structures with multiple functional groups, similar to the tetraoxacyclodocosin ring in the target compound.

This compound’s unique combination of functional groups and stereochemistry makes it a valuable tool in various fields of scientific research.

Properties

Molecular Formula

C40H44O13

Molecular Weight

732.8 g/mol

IUPAC Name

methyl (2Z)-2-[(1S,13Z,18S,19S,21R,22S,23S,26S,28R,29S,30R,33R,36R)-18,30-dihydroxy-13,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene]propanoate

InChI

InChI=1S/C40H44O13/c1-16-8-29(43)52-15-39(48)24-11-23(24)37(3)25(39)12-22-20(14-51-28(42)7-6-27(41)50-13-16)36(47)53-40(22)26(37)10-19-18-9-21(18)38(4)31(19)32(40)30(33(44)34(38)45)17(2)35(46)49-5/h8,18,21,23-26,32,34,45,48H,6-7,9-15H2,1-5H3/b16-8-,30-17-/t18-,21-,23-,24+,25-,26+,32+,34+,37+,38+,39+,40+/m1/s1

InChI Key

XOCHXEVAPBOSPH-UULPJFPMSA-N

Isomeric SMILES

C/C/1=C/C(=O)OC[C@@]2([C@H]3C[C@H]3[C@]4([C@H]2CC5=C(COC(=O)CCC(=O)OC1)C(=O)O[C@]56[C@H]4CC7=C8[C@@H]6/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]8([C@H]9[C@@H]7C9)C)O)C)O

Canonical SMILES

CC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7=C8C6C(=C(C)C(=O)OC)C(=O)C(C8(C9C7C9)C)O)C)O

Origin of Product

United States

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